molecular formula C20H24ClN3O2 B12677403 (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride CAS No. 69433-57-4

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride

Cat. No.: B12677403
CAS No.: 69433-57-4
M. Wt: 373.9 g/mol
InChI Key: KQABNHXGWAOVNU-MMLQMAISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the construction of the homoeburnamenine skeleton through a series of cyclization reactions.

    Functional Group Modifications: Introduction of the oxime and dione functionalities through specific reagents and reaction conditions.

    Hydrochloride Formation: The final step involves the conversion of the compound to its monohydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of oxime and dione groups to corresponding amines and alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione: Lacks the oxime and hydrochloride functionalities.

    (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime: Lacks the hydrochloride salt form.

Properties

CAS No.

69433-57-4

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

(15R,17Z,20S)-15-ethyl-17-hydroxyimino-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2,4,6,8(19)-tetraen-18-one;hydrochloride

InChI

InChI=1S/C20H23N3O2.ClH/c1-2-20-9-5-10-22-11-8-14-13-6-3-4-7-16(13)23(17(14)18(20)22)19(24)15(12-20)21-25;/h3-4,6-7,18,25H,2,5,8-12H2,1H3;1H/b21-15-;/t18-,20-;/m1./s1

InChI Key

KQABNHXGWAOVNU-MMLQMAISSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)/C(=N\O)/C2.Cl

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=NO)C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.